

Spectroscopic Profile of 2,4-Diacetylphloroglucinol: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Diacetylphloroglucinol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,4-Diacetylphloroglucinol** (DAPG), a naturally occurring phenolic compound with significant biological activities. This document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics, offering a valuable resource for its identification, characterization, and application in research and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **2,4-Diacetylphloroglucinol**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
5.98	s	1H	H-5	CDCl_3
2.55	s	6H	2 x $-\text{COCH}_3$	CDCl_3
5.79	s	1H	Ar-H	acetonitrile- d_3
2.63	s	6H	2 x $-\text{COCH}_3$	acetonitrile- d_3

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment	Solvent
204.70	2 x C=O	acetonitrile- d_3
169.59	2 x C-OH	acetonitrile- d_3
167.08	C-OH	acetonitrile- d_3
104.64	2 x C-COCH ₃	acetonitrile- d_3
95.47	C-5	acetonitrile- d_3
28.58	2 x -CH ₃	acetonitrile- d_3

Table 3: Mass Spectrometry Data

m/z	Interpretation	Method
210	[M] ⁺	GC-MS
195	[M-CH ₃] ⁺	GC-MS
177	[M-CH ₃ -H ₂ O] ⁺	GC-MS

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

A small quantity of purified **2,4-Diacetylphloroglucinol** is dissolved in a deuterated solvent, typically chloroform- d (CDCl_3) or acetonitrile- d_3 , in a standard 5 mm NMR tube. The concentration is adjusted to obtain a good signal-to-noise ratio.

Instrumentation and Parameters:

^1H and ^{13}C NMR spectra are recorded on a Bruker Avance spectrometer.

- ^1H NMR: Spectra are acquired at a frequency of 300 MHz.
- ^{13}C NMR: Spectra are acquired at a frequency of 128 MHz.
- Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

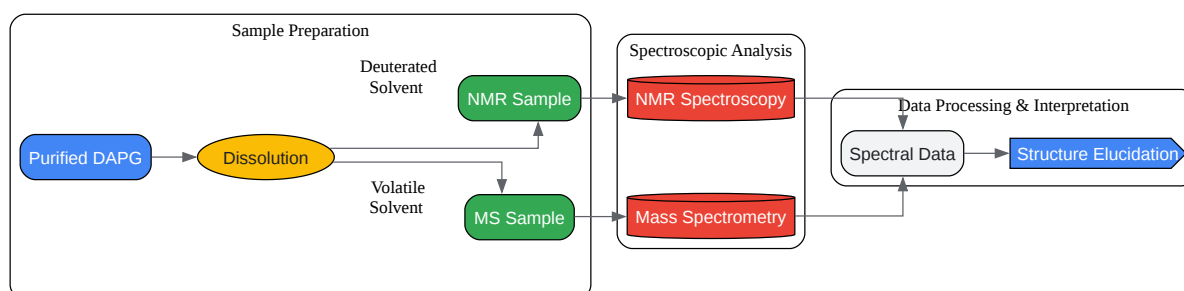
The sample containing **2,4-Diacetylphloroglucinol** is dissolved in a suitable volatile solvent, such as ethyl acetate, prior to injection into the GC-MS system.

Instrumentation and Parameters: An Agilent GC-MS instrument equipped with an HP-5 column (30 m length) is utilized.[\[1\]](#)

- Carrier Gas: High purity helium is used as the carrier gas.[\[1\]](#)
- Oven Temperature Program: The initial oven temperature is set at 50°C and gradually increased to 280°C at a rate of 10°C/min.[\[1\]](#)
- Ionization: Electron Impact (EI) ionization is typically used.

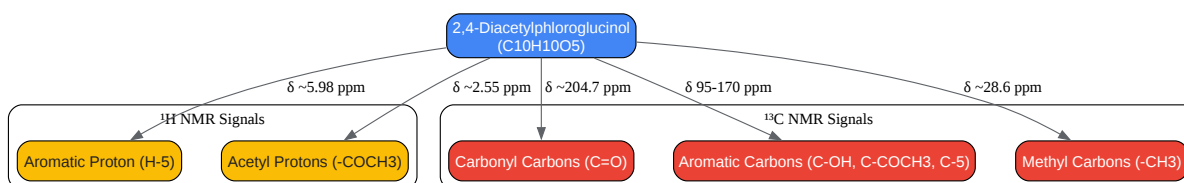
Visualized Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis of **2,4-Diacetylphloroglucinol**.



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A logical workflow for the spectroscopic analysis of **2,4-Diacetylphloroglucinol**.



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References

- 1. 2,4-Diacetylphloroglucinol | C₁₀H₁₀O₅ | CID 16547 - PubChem [pubchem.ncbi.nlm.nih.gov]
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